1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)-

Description

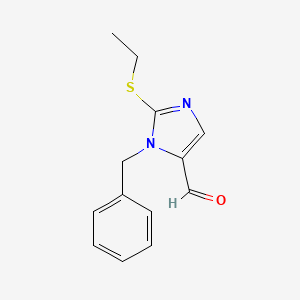

The compound 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- is a substituted imidazole derivative characterized by:

- An ethylthio (-S-C₂H₅) group at position 2, which may influence electronic properties and metabolic stability.

- A carboxaldehyde (-CHO) group at position 5, a reactive site for forming Schiff bases or other derivatives.

Properties

CAS No. |

479400-31-2 |

|---|---|

Molecular Formula |

C13H14N2OS |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

3-benzyl-2-ethylsulfanylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C13H14N2OS/c1-2-17-13-14-8-12(10-16)15(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |

InChI Key |

CGDZHPYMGVYIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde, can be achieved through various methods. Some common synthetic routes include:

Condensation Reactions: This involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts.

Ring Cyclization: This method involves the cyclization of appropriate precursors under specific conditions.

Oxidation Conversion: This involves the oxidation of suitable starting materials to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles.

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions.

Alcohols: Formed through reduction of the aldehyde group.

Substituted Imidazoles: Formed through substitution reactions.

Scientific Research Applications

Structural Representation

The compound features an imidazole ring with a carboxaldehyde group and an ethylthio group attached to a phenylmethyl moiety. This structure is crucial for its reactivity and interaction with biological targets.

Chemistry

1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- serves as a building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation: Converts to sulfoxides or sulfones.

- Reduction: The aldehyde group can be reduced to an alcohol.

- Substitution: The ethylthio group can be replaced with other functional groups.

Table 1: Common Reactions of 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)-

| Reaction Type | Products Generated | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide, m-CPBA |

| Reduction | Alcohols | NaBH4, LiAlH4 |

| Substitution | Substituted Imidazoles | Halogens, nucleophiles |

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.

- Anticancer Activity: Investigations into its ability to inhibit cancer cell growth are ongoing.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of imidazole compounds, including 1H-Imidazole-5-carboxaldehyde derivatives, displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity.

Medicine

In the medical field, the compound is being explored for therapeutic applications:

- Drug Development: Its structure allows for modification to enhance bioactivity and reduce toxicity.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Case Study: Drug Development

Research into imidazole derivatives has led to the development of novel drugs targeting cancer pathways. For instance, compounds similar to 1H-Imidazole-5-carboxaldehyde have been synthesized and tested for their ability to inhibit tubulin polymerization in cancer cells.

Industry

The compound finds applications in the development of new materials and catalysts due to its unique chemical properties. It is being investigated for use in:

- Catalysis: As a catalyst in organic reactions.

- Material Science: In the synthesis of polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4)

- Structure : Lacks the ethylthio group at position 2; otherwise identical.

- Key Differences: The absence of the ethylthio group reduces steric hindrance and sulfur-related reactivity.

1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 1359996-82-9)

- Structure : Features a trifluoromethyl (-CF₃) group at position 5 and a methyl group at position 1.

- The carboxaldehyde at position 2 (vs. 5) alters reactivity patterns, favoring nucleophilic attacks at a different site .

1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic Acid (CAS 328569-22-8)

- Structure : Contains a carboxylic acid (-COOH) at position 5 and a trifluoroethyl group at position 1.

- Key Differences :

Functional Group Impact on Physical Properties

*Calculated based on molecular formula (C₁₃H₁₄N₂OS).

Key Observations:

- The ethylthio group increases molecular weight compared to methyl or CF₃ substituents.

- Carboxaldehyde -containing compounds (target and ) share similar predicted densities (~1.3–1.4 g/cm³).

Reactivity of the Ethylthio Group

- The ethylthio group can undergo oxidation to sulfoxide or sulfone derivatives, unlike methylthio analogs (e.g., CAS 872841-51-5 in ), which may have slower oxidation rates .

Toxicity and Ecotoxicity

Pharmaceutical Potential

- discusses imidazole sulfonamides with pharmacological activity. The target compound’s aldehyde group could serve as a precursor for antiviral or antibacterial agents via Schiff base formation .

Biological Activity

1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- (CAS No. 479400-31-2) is a heterocyclic compound belonging to the imidazole family, characterized by its potential biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its structural features, which may confer various therapeutic properties.

Chemical Structure and Properties

The molecular formula of 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- is C13H14N2OS. The structure includes an imidazole ring, an ethylthio group, and a phenylmethyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions. Additionally, the imidazole ring may participate in hydrogen bonding and π-π interactions, facilitating molecular recognition processes essential for biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that certain imidazole compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific activity of 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- against these pathogens remains to be fully elucidated but is expected based on the general properties of related compounds.

Anticancer Potential

Imidazole derivatives have also been explored for their anticancer activities. A study reported that some imidazole compounds showed cytotoxic effects against cancer cell lines, suggesting that modifications in the imidazole structure can enhance their therapeutic efficacy . The presence of the ethylthio group in this compound may further contribute to its potential as an anticancer agent by influencing solubility and cellular uptake.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of imidazole derivatives:

- Antifungal Activity : A study evaluated several imidazole derivatives for antifungal effects against Candida albicans and Aspergillus flavus. While some compounds showed limited activity, others were highly effective against specific fungal strains .

- Synthesis and Evaluation : Jain et al. synthesized various substituted imidazoles and assessed their antimicrobial potential using standard diffusion methods. Some derivatives demonstrated promising antibacterial properties compared to conventional antibiotics .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the imidazole ring or substituents significantly affect biological activity. For example, the introduction of electron-donating groups can enhance cytotoxicity against cancer cells .

Comparative Analysis

The table below summarizes key findings related to the biological activities of 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Structural Features |

|---|---|---|---|

| 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- | Potential (needs further study) | Promising (based on structure) | Ethylthio group enhances solubility |

| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone | High against Cladosporium cladosporioides | Moderate | Thiosemicarbazone moiety |

| 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | Good against S. aureus, E. coli | Limited | Varying substitutions on phenyl ring |

Q & A

Q. What synthetic strategies are effective for introducing the ethylthio and benzyl groups into the imidazole core?

The compound’s ethylthio (-S-C₂H₅) and benzyl (Ph-CH₂-) groups can be introduced via nucleophilic substitution or tandem multicomponent reactions. For example, describes a three-component reaction for synthesizing tetrasubstituted imidazoles, where substituents are added via sequential condensation of aldehydes, amines, and nitriles. Adapting this method, the ethylthio group could be introduced via a thiol-alkylation step using ethyl mercaptan, while the benzyl group may be incorporated via benzylamine or benzyl halide intermediates . For regioselectivity, protecting group strategies (e.g., tert-butoxycarbonyl for the aldehyde) might be necessary to direct substitution to the 2- and 1-positions of the imidazole ring.

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- ¹H NMR : The aldehyde proton (CHO) typically resonates at δ 9.8–10.2 ppm. The ethylthio group’s -CH₂-S- protons split into a quartet (δ 2.5–3.0 ppm for SCH₂CH₃) and a triplet (δ 1.2–1.5 ppm for CH₃). The benzyl group’s aromatic protons appear at δ 7.2–7.5 ppm, with the CH₂ linker at δ 5.0–5.5 ppm.

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (C₁₃H₁₄N₂OS: calculated 258.0825). Fragmentation patterns may include loss of the aldehyde (-28 Da) or ethylthio group (-62 Da). Reference spectral data from structurally similar compounds, such as 1-benzyl-1H-imidazole-5-carboxaldehyde (), can aid interpretation .

Q. What solvents and conditions are optimal for purifying this compound?

Due to the aldehyde’s sensitivity to oxidation, use inert solvents (e.g., dry THF or DCM) under nitrogen. Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) is effective. For crystallization, ethanol or methanol may yield high-purity crystals, as seen for analogous imidazole carboxylates (melting points: 100–160°C; ) .

Advanced Research Questions

Q. How does the ethylthio group influence the compound’s reactivity in nucleophilic addition reactions?

The ethylthio group is a weak electron-donating substituent, which may activate the imidazole ring toward electrophilic attack at the 4-position. However, the aldehyde’s electrophilicity could dominate, enabling condensation reactions (e.g., hydrazone formation). Computational studies (e.g., DFT calculations) can map charge distribution to predict reactive sites. highlights similar approaches for benzimidazole derivatives, where substituents modulate binding affinities to biological targets .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Regioisomerism : Improper substitution at the imidazole ring (e.g., 4- vs. 5-carboxaldehyde). Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Oxidation by-products : The aldehyde may oxidize to a carboxylic acid. Monitor reactions under inert atmospheres and characterize byproducts via LC-MS ( discusses handling aldehydes in air-sensitive conditions) .

- Residual solvents : Dry samples thoroughly and report solvent peaks explicitly.

Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?

Tools like SwissADME or ADMETLab 2.0 can estimate:

- Lipophilicity (LogP) : Predicted ~2.1 (moderate, suitable for membrane permeability).

- CYP450 interactions : The sulfur atom may inhibit CYP3A4, requiring experimental validation via microsomal assays.

- Toxicity : The ethylthio group’s potential hepatotoxicity should be assessed using ProTox-II. demonstrates such workflows for imidazole-based EGFR inhibitors .

Q. What functionalization methods are viable for the aldehyde group in medicinal chemistry applications?

The aldehyde can be converted to:

- Hydrazones : React with hydrazines for bioisosteric replacement of carbonyl groups.

- Schiff bases : Condense with amines to form imine-linked prodrugs.

- Reduction to alcohols : Use NaBH₄ to generate 5-hydroxymethyl derivatives, as seen in for 4-methyl-1H-imidazole-5-methanol .

Data Contradiction Analysis

Q. Why do melting points vary across literature for structurally similar imidazoles?

Variations arise from:

- Polymorphism : Different crystal packing (e.g., reports melting points from 106–157°C for imidazole carboxylates) .

- Purity : Residual solvents or byproducts (e.g., oxidized aldehydes) lower observed melting points.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in ) increase melting points via dipole interactions .

Q. How to address discrepancies in reported biological activity of imidazole derivatives?

- Assay conditions : Varying pH, temperature, or cell lines (e.g., uses MCF-7 cells for cytotoxicity assays) .

- Stereochemistry : Unreported enantiomers (e.g., discusses optical rotation testing for chirality) .

- Metabolic instability : The ethylthio group may undergo oxidation in vivo, altering activity (validate via metabolite profiling).

Methodological Recommendations

Q. Experimental Design for Stability Studies

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC ( uses related protocols for imidazole carboxaldehyde derivatives) .

- Storage : Store at –20°C under argon, as aldehydes are prone to air oxidation () .

Q. Best Practices for Reproducible Synthesis

- Stepwise substitution : Introduce the benzyl group first to avoid steric hindrance, followed by ethylthio.

- Catalyst optimization : Use CuI or Pd catalysts for C-S bond formation ( references metal-catalyzed imidazole syntheses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.